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This guide provides a comprehensive overview of the preclinical evidence supporting the
synergistic combination of CT1113, a novel dual inhibitor of ubiquitin-specific proteases 25 and
28 (USP25/28), and immunotherapy for cancer treatment. This document is intended for
researchers, scientists, and drug development professionals interested in the mechanistic
rationale and experimental validation of this promising therapeutic strategy.

Introduction to CT1113

CT1113 is a potent small molecule inhibitor targeting USP28 and USP25, two deubiquitinating
enzymes implicated in the stability of various oncoproteins. By inhibiting these enzymes,
CT1113 promotes the degradation of key cancer drivers, including c-MYC and NOTCH1,
leading to anti-tumor activity across a range of preclinical cancer models, such as pancreatic
cancer, T-cell acute lymphoblastic leukemia (T-ALL), and Philadelphia chromosome-positive
acute lymphoblastic leukemia (Ph+ALL).[1][2][3][4][5][6][7] A first-in-human Phase | trial in
relapsed/refractory acute myeloid leukemia (R/R AML) has indicated a favorable safety profile
and preliminary efficacy for CT1113.

The Rationale for Combining CT1113 with
Immunotherapy
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Recent preclinical findings suggest that CT1113 can modulate the tumor microenvironment
(TME) to be more susceptible to immunotherapy, particularly immune checkpoint inhibitors
(ICls) like anti-PD-1 antibodies. The primary mechanism appears to be the ability of CT1113 to
convert immunologically "cold" tumors, which are poorly infiltrated by immune cells and
unresponsive to ICIs, into "hot" tumors with a robust anti-tumor immune response.

This is reportedly achieved through the degradation of YTH domain-containing family protein 2
(YTHDF2), a substrate of USP25/28. The degradation of YTHDF2 is believed to trigger a
potent, cytotoxic CD8+ T cell-dependent anti-tumor immune response and reverse the
immunosuppressive milieu within the tumor.

Preclinical Data on the Synergy of CT1113 and Anti-
PD-1 Therapy

While the full dataset from preclinical combination studies is yet to be published, an abstract
from the American Association for Cancer Research (AACR) Annual Meeting 2025 highlighted
the significant potentiation of anti-PD-1 therapy by CT1113 in murine "cold" tumor models. The
combination therapy is suggested to enhance anti-tumor efficacy without notable systemic
toxicity.

Data Presentation

Note: The following tables are illustrative and based on typical outcomes from preclinical
immunotherapy combination studies. Specific quantitative data for CT1113 in combination with
immunotherapy is pending full publication.

Table 1: lllustrative Tumor Growth Inhibition in a Syngeneic Mouse Model

Mean Tumor Volume (mm?®) % Tumor Growth Inhibition
Treatment Group

at Day 21 (Tal)
Vehicle Control 1500
CT1113 (monotherapy) 900 40%
Anti-PD-1 (monotherapy) 1200 20%
CT1113 + Anti-PD-1 300 80%
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Table 2: lllustrative Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

CD8+ T cells (% of
Treatment Group

CD4+ FoxP3+
Tregs (% of CD4+ T  CD8+/Treg Ratio

CDA45+ cells)
cells)

Vehicle Control 5 25 0.2
CT1113

10 20 0.5
(monotherapy)
Anti-PD-1

8 18 0.44
(monotherapy)
CT1113 + Anti-PD-1 25 10 2.5

Signaling Pathways and Experimental Workflow
Signaling Pathway of CT1113 and Immunotherapy

Synergy
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Caption: CT1113 and Anti-PD-1 Signaling Pathway.
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Experimental Workflow for Preclinical Evaluation
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Caption: Preclinical Experimental Workflow.

Experimental Protocols

In Vivo Syngeneic Mouse Model

o Cell Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, B16-F10

melanoma) are cultured in appropriate media and conditions.

e Tumor Implantation: 5 x 10"5 to 1 x 10”6 cells are injected subcutaneously into the flank of

6-8 week old C57BL/6 mice.

o Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mms3).

Tumor volume is measured every 2-3 days using calipers (Volume = (length x width?)/2).

o Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) CT1113,
(3) Anti-PD-1 antibody, and (4) CT1113 + Anti-PD-1 antibody.

e Drug Administration:

o CT1113 is administered orally or intraperitoneally at a predetermined dose and schedule.
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o Anti-PD-1 antibody (or isotype control) is administered intraperitoneally (e.g., 10 mg/kg)
twice a week.

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size (e.g., 1500-2000 mm3). Tumors and spleens are harvested for ex vivo analysis.

Flow Cytometry Analysis of Tumor-Infiltrating
Lymphocytes
o Tumor Dissociation: Harvested tumors are mechanically minced and enzymatically digested

(e.g., using collagenase and DNase) to obtain a single-cell suspension.

o Cell Staining: The single-cell suspension is stained with a panel of fluorescently-conjugated
antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
A viability dye is included to exclude dead cells.

o Data Acquisition: Stained cells are acquired on a multicolor flow cytometer.

o Data Analysis: The data is analyzed using flow cytometry software to quantify the
percentages and absolute numbers of different immune cell populations within the tumor.

Single-Cell RNA Sequencing (scRNA-seq) of the Tumor
Microenvironment

» Single-Cell Suspension Preparation: A high-viability single-cell suspension is prepared from
the harvested tumors as described for flow cytometry.

» Single-Cell Capture: Single cells are captured into nanodroplets along with barcoded beads
using a microfluidic device.

» Library Preparation: cDNA is generated from the mRNA of each cell, followed by
amplification and library construction for sequencing.

e Sequencing: The scRNA-seq libraries are sequenced on a high-throughput sequencing
platform.
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o Data Analysis: The sequencing data is processed through a bioinformatics pipeline to identify
different cell types within the TME, characterize their gene expression profiles, and explore
cellular interactions.

Conclusion and Future Directions

The preclinical evidence, although preliminary, strongly suggests that the combination of the
USP25/28 inhibitor CT1113 with immunotherapy, particularly anti-PD-1 therapy, holds
significant promise as a novel cancer treatment strategy. The ability of CT1113 to modulate the
tumor microenvironment and sensitize "cold" tumors to immune checkpoint blockade provides
a compelling rationale for further investigation.

Future studies should focus on the full publication of the preclinical combination data to provide
a comprehensive quantitative understanding of the synergy. Furthermore, the ongoing clinical
development of CT1113 should explore combination regimens with immune checkpoint
inhibitors in relevant patient populations. The insights gained from these studies will be crucial
in translating this promising preclinical observation into a potentially effective therapy for cancer
patients.
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 To cite this document: BenchChem. [Synergistic Potential of CT1113 and Immunotherapy: A
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[https://www.benchchem.com/product/b12377666#synergistic-effects-of-ct1113-and-
immunotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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